molecular formula C18H18N6O2 B2832884 (4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone CAS No. 1234896-15-1

(4-(5-(5-Methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl)piperazin-1-yl)(pyridin-3-yl)methanone

Cat. No.: B2832884
CAS No.: 1234896-15-1
M. Wt: 350.382
InChI Key: TWRKJVZFLSFLMB-UHFFFAOYSA-N
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Description

The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . For example, ataluren is used for the treatment of Duchenne muscular dystrophy .


Synthesis Analysis

An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .


Molecular Structure Analysis

Structures of two anilines were studied by single crystal X-ray diffraction method and intramolecular hydrogen bonding between N atom of oxadiazole moiety and NH2 group was revealed .


Chemical Reactions Analysis

The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom .

Scientific Research Applications

Molecular Interaction Studies

Research on compounds with structural similarities, such as those involving piperazine and pyridine rings, primarily focuses on molecular interaction studies. For instance, a study detailed the molecular interaction of a specific antagonist with the CB1 cannabinoid receptor, using AM1 molecular orbital method for conformational analysis. This work provides insights into how similar compounds could be analyzed for their interaction with specific receptors, contributing to the understanding of receptor-ligand interactions in drug discovery (Shim et al., 2002).

Synthesis and Antimicrobial Activity

Another relevant application is in the synthesis and evaluation of antimicrobial activity. A study on new pyridine derivatives, including those with piperazine components, showcased the process of synthesizing these compounds and testing their in vitro antimicrobial activity. This suggests potential applications of the compound in developing antimicrobial agents (Patel et al., 2011).

Anticancer and Antimicrobial Agents

Further research on compounds incorporating oxazole, pyrazoline, and pyridine highlighted their synthesis and potential as anticancer and antimicrobial agents. The investigation into these novel heterocyclic compounds included molecular docking studies to predict their interactions with biological targets, indicating a route through which the compound could be explored for similar applications (Katariya et al., 2021).

Antiproliferative Effects on Human Leukemic Cells

Another study focused on the synthesis and antiproliferative effects of thiazolidinone, pyridine-, and piperazine-based conjugates on human leukemic cells, suggesting that similar structural compounds could be researched for their potential in cancer treatment (Kumar et al., 2014).

Mechanism of Action

While the specific mechanism of action for your compound is not available, some 1,2,4-oxadiazole derivatives were recognized as selective inhibitors of human carbonic anhydrase isoforms related to cancer therapy .

Future Directions

The development of novel efficient and convenient methods for synthesis of 1,2,4-oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .

Properties

IUPAC Name

[4-[5-(5-methyl-1,2,4-oxadiazol-3-yl)pyridin-2-yl]piperazin-1-yl]-pyridin-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O2/c1-13-21-17(22-26-13)14-4-5-16(20-12-14)23-7-9-24(10-8-23)18(25)15-3-2-6-19-11-15/h2-6,11-12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRKJVZFLSFLMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CN=C(C=C2)N3CCN(CC3)C(=O)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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